3-(2-iso-Butoxy-5-methylphenyl)-1-propene
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Overview
Description
3-(2-iso-Butoxy-5-methylphenyl)-1-propene is an organic compound characterized by its unique structural features It consists of a propene backbone substituted with a 2-iso-butoxy-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iso-Butoxy-5-methylphenyl)-1-propene typically involves the alkylation of a suitable phenol derivative. One common method is the reaction of 2-iso-butoxy-5-methylphenol with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-iso-Butoxy-5-methylphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
3-(2-iso-Butoxy-5-methylphenyl)-1-propene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical precursor or active ingredient.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-iso-Butoxy-5-methylphenyl)-1-propene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-iso-Butoxy-5-methylphenyl methyl sulfide: This compound shares a similar phenyl ring structure but differs in the substituents attached to the ring.
1-(2-iso-Butoxy-5-methylphenyl)ethanol: This compound has an ethanol group instead of a propene backbone.
Uniqueness
3-(2-iso-Butoxy-5-methylphenyl)-1-propene is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-methyl-1-(2-methylpropoxy)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C14H20O/c1-5-6-13-9-12(4)7-8-14(13)15-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3 |
InChI Key |
ZMFDKIKXLAXELB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)CC=C |
Origin of Product |
United States |
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